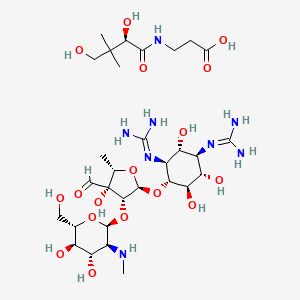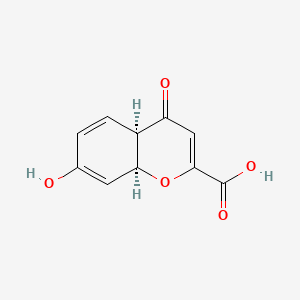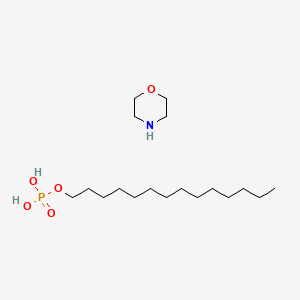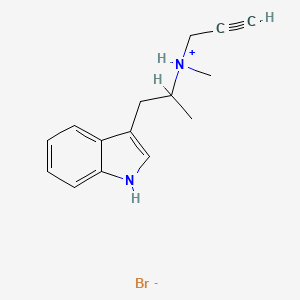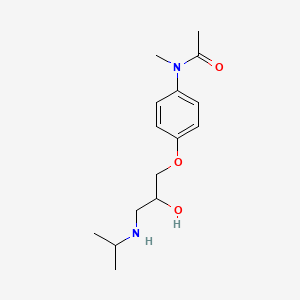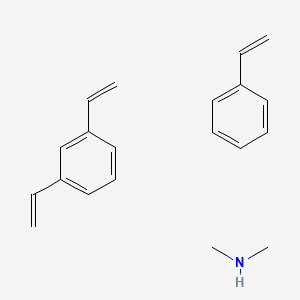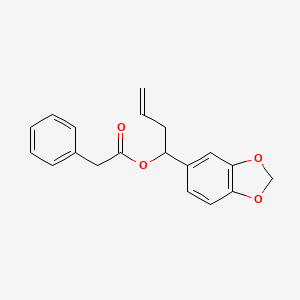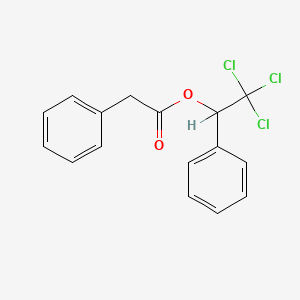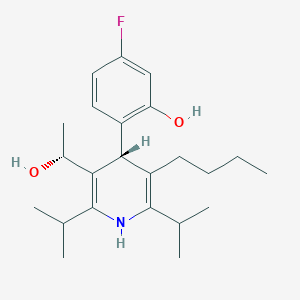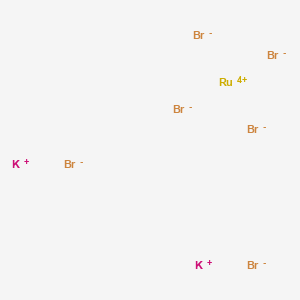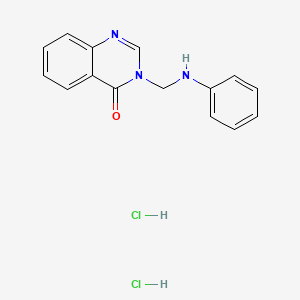
Sulfide, neopentyl phenyl
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Neopentyl phenylsulfide, also known as 2,2-dimethylpropylsulfanylbenzene, is an organic compound with the molecular formula C11H16S. It is a sulfide derivative where a neopentyl group is attached to a phenyl ring through a sulfur atom.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Neopentyl phenylsulfide can be synthesized through the reaction of neopentyl bromide with sodium benzenethiolate. The reaction is typically carried out in a two-necked flask fitted with a reflux condenser, a gas-inlet, and a magnetic stirrer. The mixture is heated at 70°C with vigorous stirring under nitrogen for 3.5 hours. After cooling, the organic layer is separated, and the aqueous phase is extracted with diethyl ether. The combined organic phases are washed with aqueous sodium chloride and dried over calcium chloride. The solvent is then removed, and the residual oil is distilled to obtain neopentyl phenylsulfide .
Industrial Production Methods: While specific industrial production methods for neopentyl phenylsulfide are not extensively documented, the general approach involves large-scale synthesis using similar reaction conditions as described above. The use of efficient catalysts and optimized reaction parameters can enhance yield and purity for industrial applications.
Analyse Des Réactions Chimiques
Types of Reactions: Neopentyl phenylsulfide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert sulfoxides back to sulfides.
Substitution: Neopentyl phenylsulfide can participate in nucleophilic substitution reactions, where the sulfur atom acts as a nucleophile.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Reagents like alkyl halides and appropriate catalysts are employed for substitution reactions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Regeneration of the original sulfide.
Substitution: Various substituted derivatives depending on the nucleophile used
Applications De Recherche Scientifique
Neopentyl phenylsulfide has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound’s derivatives are studied for their potential biological activities, including antibacterial properties.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: Neopentyl phenylsulfide is used in the production of polymers, resins, and other industrial chemicals
Mécanisme D'action
The mechanism of action of neopentyl phenylsulfide involves its interaction with various molecular targets. In nucleophilic substitution reactions, the sulfur atom acts as a nucleophile, attacking electrophilic centers. The steric hindrance provided by the neopentyl group influences the reaction kinetics and pathways. The compound’s unique structure allows it to participate in specific reactions that are not feasible for other sulfides .
Comparaison Avec Des Composés Similaires
Neopentyl Bromide: Shares the neopentyl group but differs in reactivity due to the presence of a bromine atom.
Thiophenol: Contains a phenyl group attached to a sulfur atom but lacks the neopentyl group.
Diphenyl Disulfide: Contains two phenyl groups attached to a sulfur-sulfur bond.
Uniqueness: Neopentyl phenylsulfide is unique due to the combination of the neopentyl and phenyl groups, which imparts distinct steric and electronic properties. This uniqueness allows it to participate in specific reactions and applications that are not possible with other similar compounds .
Propriétés
Numéro CAS |
7210-80-2 |
|---|---|
Formule moléculaire |
C11H16S |
Poids moléculaire |
180.31 g/mol |
Nom IUPAC |
2,2-dimethylpropylsulfanylbenzene |
InChI |
InChI=1S/C11H16S/c1-11(2,3)9-12-10-7-5-4-6-8-10/h4-8H,9H2,1-3H3 |
Clé InChI |
OGILWELMFMDAJR-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)CSC1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


